Deacetylvinblastine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

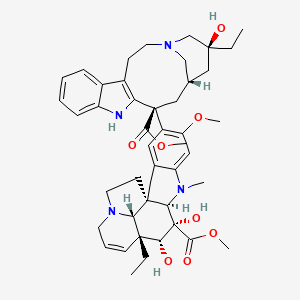

Deacetylvinblastine, also known as this compound, is a useful research compound. Its molecular formula is C44H56N4O8 and its molecular weight is 768.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Deacetylvinblastine has been investigated for its efficacy against a range of cancers. Notable applications include:

- Pediatric Solid Tumors : Vindesine has shown effectiveness in treating pediatric solid tumors, including neuroblastoma and Ewing's sarcoma. Clinical studies have reported its use in combination therapies that enhance overall treatment efficacy .

- Leukemias : Vindesine is used in managing acute lymphoblastic leukemia and chronic myeloid leukemia. Its ability to inhibit mitosis by preventing tubulin polymerization makes it a critical agent in chemotherapy regimens .

- Solid Tumors : The compound has been applied in treating malignant melanoma, breast cancer, colorectal cancer, and renal cell carcinoma. Its antitumor activity has been documented in various preclinical models .

Toxicity and Side Effects

The toxicity associated with this compound is significant and includes:

- Leukopenia : Clinical studies have indicated that this compound can cause leukopenia at various dose levels, leading to increased infection risk during treatment .

- Ineffective Erythropoiesis : Patients receiving this compound have exhibited signs of ineffective erythropoiesis, characterized by abnormal red blood cell morphology and bone marrow changes .

- Target Organ Toxicity : Research on Fischer 344 rats demonstrated that both vinblastine and this compound induce similar target organ toxicity, affecting the thymus, testes, and bone marrow .

Recent Advances in Drug Delivery Systems

Recent studies have focused on enhancing the delivery of this compound through innovative drug delivery systems:

- Targeted Delivery : Research has explored using ligands to selectively deliver this compound to CCK2R-positive tumors. This approach aims to improve therapeutic outcomes while minimizing systemic toxicity .

- Combination Therapies : this compound is often used in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types. Studies indicate that such combinations can lead to synergistic effects, improving overall survival rates in patients .

Case Studies

Several case studies highlight the clinical applications of this compound:

- Ewing's Sarcoma : A patient treated with this compound amide sulfate experienced significant tumor reduction but also developed ineffective erythropoiesis, underscoring the need for careful monitoring during therapy .

- Acute Lymphoblastic Leukemia : In clinical trials, patients receiving combination therapy including this compound showed improved remission rates compared to those on standard regimens alone .

Eigenschaften

Molekularformel |

C44H56N4O8 |

|---|---|

Molekulargewicht |

768.9 g/mol |

IUPAC-Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3/t26-,35+,36-,37-,40+,41-,42-,43+,44+/m1/s1 |

InChI-Schlüssel |

NDMPLJNOPCLANR-PETVRERISA-N |

Isomerische SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Kanonische SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Synonyme |

17-desacetylvinblastine 4-desacetylvinblastine 4-desacetylvinblastine, sulfate salt 4-desacetylvinblastine, sulfate(1:1) DVBL-O(4) O(4)-deacetylvinblastine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.